molecular formula C26H22ClN5O5S B308256 7-acetyl-3-(butylsulfanyl)-6-(5-{2-chloro-4-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-acetyl-3-(butylsulfanyl)-6-(5-{2-chloro-4-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B308256
M. Wt: 552 g/mol
InChI Key: AOIQEUPIBKKLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-acetyl-3-(butylsulfanyl)-6-(5-{2-chloro-4-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a molecular formula of C26H22ClN5O5S and a molecular weight of 552 g/mol This compound features a unique structure that includes a triazino-benzoxazepine core, a butylsulfanyl group, and a furan ring substituted with a chloro-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetyl-3-(butylsulfanyl)-6-(5-{2-chloro-4-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include triazine derivatives and benzoxazepine precursors, often requiring catalysts and specific solvents to facilitate the reaction.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, typically using butylthiol and a suitable leaving group on the triazino-benzoxazepine core.

    Attachment of the Furan Ring: The furan ring, substituted with a chloro-nitrophenyl group, is attached through a coupling reaction, often involving palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent choice), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-acetyl-3-(butylsulfanyl)-6-(5-{2-chloro-4-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the furan ring can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound’s potential as a pharmacophore can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to the development of new drugs for various diseases.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its complex structure and functional group diversity.

Mechanism of Action

The mechanism of action of 7-acetyl-3-(butylsulfanyl)-6-(5-{2-chloro-4-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]methanone: Similar structure but with a methanone group instead of ethanone.

    1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness

The uniqueness of 7-acetyl-3-(butylsulfanyl)-6-(5-{2-chloro-4-nitrophenyl}-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22ClN5O5S

Molecular Weight

552 g/mol

IUPAC Name

1-[3-butylsulfanyl-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C26H22ClN5O5S/c1-3-4-13-38-26-28-24-23(29-30-26)18-7-5-6-8-20(18)31(15(2)33)25(37-24)22-12-11-21(36-22)17-10-9-16(32(34)35)14-19(17)27/h5-12,14,25H,3-4,13H2,1-2H3

InChI Key

AOIQEUPIBKKLNR-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=O)C)N=N1

Origin of Product

United States

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